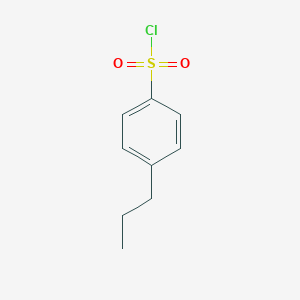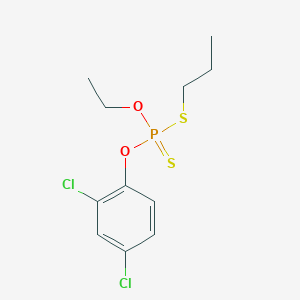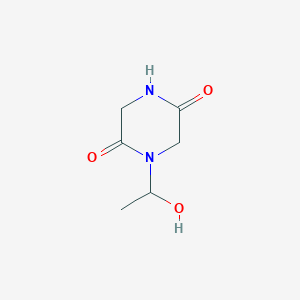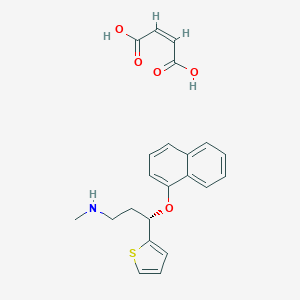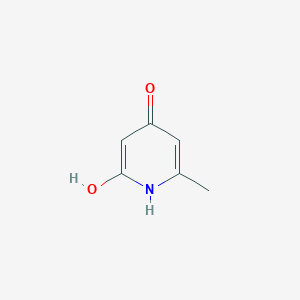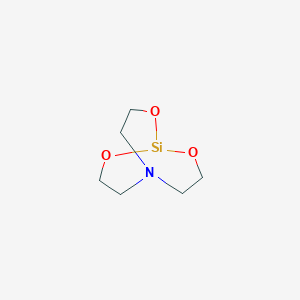
席拉烷
描述
Silatrane is a rapidly developing field in chemistry. It has gained acceptance for a wide variety of applications due to its unique structural features, such as the variation of Si–N bond length based on the axial substituent of Si . Some of its applications include sol–gel processes, mesoporous zeotypes, atomic force microscopy, and commercial products such as adhesion promoters, polymer formation, and rubber compositions .
Synthesis Analysis
Silatranes are synthesized using general synthetic approaches. The first part of the synthesis deals with synthesizing different silatranes . For instance, 1-(2-pyridyloxy)silatrane was synthesized by trans-etherification of 1-ethoxysilatrane with 2-hydroxypyridine .Molecular Structure Analysis
The most interesting feature of silatranes is the variation of Si–N bond length on the basis of the axial substituent of Si . This and other structural features are described with special emphasis on crystallographic and theoretical studies .Chemical Reactions Analysis
The reactivity and physicochemical properties of silatranes are determined by their basicity, which depends on the stereoelectronic structure . The reactivity of silatrane 2 is higher than that of silane 1 due to the significant dipole moment and polarity as well as the strong electron-donating effect of the silatranyl and silatranylmethyl groups .Physical And Chemical Properties Analysis
Silatranes have unusual physical-chemical properties . The ability of silatranes to mildly control hydrolysis allows them to form extremely stable and smooth siloxane monolayers almost on any surface .科学研究应用
Medical Applications
Silatranes have shown promise in the medical field due to their biological properties. They have been explored for their potential to heal wounds and stimulate hair growth . Their pilotropic activity, which refers to their ability to influence hair follicles, is particularly noteworthy. Additionally, silatranes exhibit pharmacological properties , including antitumor , anticancer , antibacterial , anti-inflammatory , and fungicidal activities .
Agricultural Enhancements
In agriculture, silatranes are used to stimulate seed germination and plant growth . Their high physiological activity makes them excellent candidates for biostimulants, helping to improve crop yields and resilience against environmental stressors .
Material Science Innovations
Silatranes contribute significantly to material science, particularly in the development of mesoporous zeotypes and polymer formation . Their ability to form stable and smooth siloxane monolayers on various surfaces is leveraged in creating advanced materials with desirable properties .
Sol-Gel Chemistry
The sol-gel process, which involves the transition of a system from a liquid ‘sol’ into a solid ‘gel’ phase, benefits from the use of silatranes. They help in forming silica-based materials that have applications in coatings, optics, and electronics .
Atomic Force Microscopy (AFM)
In the realm of nanotechnology, silatranes are utilized in atomic force microscopy to modify the tips of AFM probes. This enhances the probe’s sensitivity and resolution, allowing for more precise measurements at the nanoscale .
Industrial and Commercial Products
Silatranes find applications in industry as adhesion promoters and components in rubber compositions . Their unique chemical structure makes them suitable for enhancing the performance and durability of commercial products .
未来方向
作用机制
Target of Action
Silatrane is a unique compound that has been found to interact with a variety of biological targets. Some of the primary targets of Silatrane include proteins and nucleic acids . The compound has been found to stimulate the biosynthesis of these crucial biomolecules, indicating its potential role in cellular growth and development .
Mode of Action
The mode of action of Silatrane is largely attributed to its unique structure, which includes a variation of Si–N bond length based on the axial substituent of Si . This structural feature allows Silatrane to interact with its targets in a specific manner, leading to changes in their activity. For instance, Silatrane has been found to regulate the activity of enzymes and hormones , which play crucial roles in various biological processes.
Biochemical Pathways
Silatrane affects several biochemical pathways due to its interaction with proteins and nucleic acids. By stimulating the biosynthesis of these biomolecules, Silatrane can influence the pathways they are involved in, leading to downstream effects. For example, the stimulation of protein synthesis can impact pathways related to cellular growth and development .
Pharmacokinetics
Its high physiological activity suggests that it may have good bioavailability
Result of Action
The action of Silatrane results in a variety of molecular and cellular effects. It has been found to exert a protective effect during hypo- and hyperthermia, oxygen starvation, and radiation damage . Additionally, Silatrane has shown potential for medical use to heal wounds or stimulate hair growth . It also exhibits pharmacological properties such as antitumor, anticancer, antibacterial, anti-inflammatory, and fungicidal activity .
Action Environment
The action of Silatrane can be influenced by environmental factors. For instance, Silatrane has the ability to mildly control hydrolysis, allowing it to form extremely stable and smooth siloxane monolayers almost on any surface . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of water and other environmental conditions.
属性
InChI |
InChI=1S/C6H12NO3Si/c1-4-8-11-9-5-2-7(1)3-6-10-11/h1-6H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRVPWBNRAPVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[Si]2OCCN1CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058352 | |
| Record name | Silatrane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silatrane | |
CAS RN |
283-60-3 | |
| Record name | Silatrane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silatrane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILATRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR8P7Y2MZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




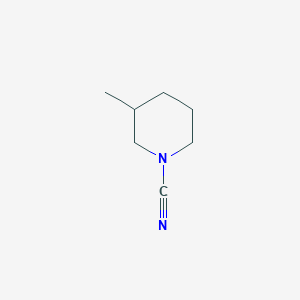

![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)
